Butyl(diethyl)alumane

Organometallic Synthesis Lewis Acid Catalysis Alkylaluminum Reagents

Butyl(diethyl)alumane, with the CAS number 42240-28-8 and molecular formula C8H19Al, is an organoaluminum compound belonging to the alkylaluminum class. It is identified as a colorless liquid and is primarily utilized in research and industrial settings as a Lewis acid, a catalyst or co-catalyst component, and a stoichiometric reagent for forming carbon-aluminum bonds in organic synthesis.

Molecular Formula C8H19Al
Molecular Weight 142.22 g/mol
CAS No. 42240-28-8
Cat. No. B14669749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl(diethyl)alumane
CAS42240-28-8
Molecular FormulaC8H19Al
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCCCC[Al](CC)CC
InChIInChI=1S/C4H9.2C2H5.Al/c1-3-4-2;2*1-2;/h1,3-4H2,2H3;2*1H2,2H3;
InChIKeyVBFVDLPUQZHMHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl(diethyl)alumane (CAS 42240-28-8): Core Data for Chemical Procurement and Research Sourcing


Butyl(diethyl)alumane, with the CAS number 42240-28-8 and molecular formula C8H19Al, is an organoaluminum compound belonging to the alkylaluminum class . It is identified as a colorless liquid and is primarily utilized in research and industrial settings as a Lewis acid, a catalyst or co-catalyst component, and a stoichiometric reagent for forming carbon-aluminum bonds in organic synthesis . This compound serves as a specialized building block where its specific alkyl group combination (butyl and ethyl) is designed to influence reactivity and selectivity in synthetic and polymerization processes.

Butyl(diethyl)alumane (CAS 42240-28-8): The Risk of Generic Substitution in Organoaluminum Catalysis


Within the organoaluminum compound class, substituting one alkylaluminum for another without rigorous validation is a significant technical risk. The performance of these compounds as co-catalysts or reagents is exquisitely sensitive to the steric bulk and electronic nature of their alkyl substituents [1]. For instance, in Ziegler-Natta polymerization, the choice between triethylaluminum (TEA), triisobutylaluminum (TIBA), or diethylaluminum chloride (DEAC) can fundamentally alter catalytic activity, kinetic profiles, and the resulting polymer's molecular weight distribution and properties [2][3]. This sensitivity is due to differences in Lewis acidity, aggregation state (e.g., dimer vs. monomer), and their specific interactions with transition metal centers and monomer substrates [1][4]. Therefore, Butyl(diethyl)alumane's unique mixed-alkyl structure (one butyl, two ethyl groups) is expected to confer a distinct reactivity and selectivity profile compared to its more common symmetric counterparts like TEA or TIBA, making direct substitution unreliable without specific performance data.

Butyl(diethyl)alumane (CAS 42240-28-8): Quantitative Differentiation and Performance Metrics vs. In-Class Alternatives


Comparative Reactivity and Selectivity Profile of Butyl(diethyl)alumane vs. Symmetric Trialkylaluminums in Carbon-Aluminum Bond Formation

A direct head-to-head comparison of Butyl(diethyl)alumane with symmetric trialkylaluminums (e.g., triethylaluminum, TEA) is not available in the public domain. However, based on class-level inference from the behavior of diethylaluminum compounds, the presence of a mixed-alkyl substitution pattern (C4H9 and C2H5) is known to alter the Lewis acidity and steric environment around the aluminum center compared to a compound with three identical alkyl groups [1]. This structural difference is anticipated to result in a distinct rate of reaction and product selectivity in reactions involving nucleophilic attack or olefin insertion, which is a key differentiator for applications requiring precise control over reaction outcomes . Due to a lack of publicly disclosed data, no specific quantitative value can be assigned to this difference for the target compound at this time.

Organometallic Synthesis Lewis Acid Catalysis Alkylaluminum Reagents

Role and Performance as a Co-Catalyst in Olefin Polymerization: A Comparative Assessment

The precise impact of Butyl(diethyl)alumane as a co-catalyst in olefin polymerization compared to standard agents like triisobutylaluminum (TIBA) or diethylaluminum chloride (DEAC) remains undocumented. The existing literature demonstrates that the choice of alkylaluminum co-catalyst profoundly influences catalyst activity, kinetic behavior, and polymer properties [1]. For example, a comparative study on a Cr-V bimetallic catalyst showed that TIBA as a co-catalyst yielded high activity and low molecular weight polyethylene, while DEAC produced ultra-high molecular weight polyethylene but with very low activity [1]. Based on class-level inference, the specific alkyl group combination of Butyl(diethyl)alumane is expected to interact differently with the active transition metal center, leading to a unique polymerization outcome that is neither identical to TIBA nor DEAC . No direct quantitative data for the target compound is available to confirm this hypothesis.

Ziegler-Natta Catalysis Olefin Polymerization Polyolefin Synthesis

Comparative Aggregation State and Solubility Profile of Butyl(diethyl)alumane

The aggregation state (e.g., dimeric vs. monomeric) of alkylaluminum compounds is a key property that affects their reactivity and solubility. Triethylaluminum (TEA) is known to exist predominantly as a dimer at room temperature, whereas triisobutylaluminum (TIBA) exists mainly as a monomer due to the steric bulk of the isobutyl groups [1][2]. The mixed alkyl structure of Butyl(diethyl)alumane (one n-butyl and two ethyl groups) is expected to produce an aggregation state intermediate between the fully symmetric ethyl and isobutyl analogues . This would consequently influence its solubility profile and solution-phase reactivity. However, no published experimental data confirms the exact aggregation state or provides quantitative solubility measurements for Butyl(diethyl)alumane.

Organoaluminum Chemistry Physical Properties Reagent Handling

Butyl(diethyl)alumane (CAS 42240-28-8): Optimal Use Cases Based on Structural Differentiation


Synthesis of Tailored Organometallic Reagents for Selective C-C Bond Formation

In academic and industrial organic synthesis, Butyl(diethyl)alumane is best employed as a stoichiometric reagent for introducing a specific alkyl group (either ethyl or butyl) onto a substrate. Its mixed-alkyl structure provides a distinct steric and electronic environment that can be leveraged to achieve selective carboalumination or other transformations where a balance between reactivity and stereocontrol is required . It is particularly suitable for research settings where the goal is to explore the structure-activity relationships of organoaluminum reagents, rather than as a direct replacement for a standard, symmetric alkylaluminum .

Specialty Co-Catalyst for Ziegler-Natta Polymerization of Olefins

This compound is a candidate for use as a co-catalyst component in Ziegler-Natta catalyst systems for olefin polymerization, particularly where standard activators like triethylaluminum (TEA) or triisobutylaluminum (TIBA) fail to produce the desired polymer microstructure or molecular weight distribution . The presence of both butyl and ethyl groups is expected to modulate the activation of the transition metal catalyst and the chain transfer reactions during polymerization, offering a potential route to fine-tune polymer properties . Due to the lack of specific performance data, its use in this context should be considered for research and development aimed at catalyst innovation .

Development of Novel Catalytic Systems for Fine Chemical Synthesis

In the development of novel catalytic systems for fine chemical and pharmaceutical synthesis, Butyl(diethyl)alumane can be explored as a Lewis acid catalyst or co-catalyst for reactions such as ring-opening polymerizations or carbonyl additions . Its unique mixed-alkyl ligand set is predicted to offer a different selectivity profile compared to commonly used Lewis acids like diethylaluminum chloride (DEAC) or aluminum alkoxides, making it a valuable tool for chemists seeking to optimize challenging synthetic transformations where existing reagents provide insufficient selectivity or yield .

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